molecular formula C12H16F3NO B2724104 Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine CAS No. 1491618-31-5

Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Cat. No.: B2724104
CAS No.: 1491618-31-5
M. Wt: 247.261
InChI Key: YXKKDLRJFWTQEP-UHFFFAOYSA-N
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Description

Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a chemical compound with the molecular formula C12H16F3NO and a molecular weight of 247.261. This compound is characterized by the presence of a trifluoropropoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine typically involves the reaction of 2-(3,3,3-trifluoropropoxy)benzyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoropropoxy group can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can be compared with similar compounds such as:

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: This compound shares the trifluoropropoxy group but differs in its overall structure and chemical properties.

    Fluoxetine: Although structurally different, fluoxetine contains a trifluoromethyl group and is used in similar research contexts.

These comparisons highlight the unique properties of this compound, particularly its trifluoropropoxy group, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-16-9-10-5-3-4-6-11(10)17-8-7-12(13,14)15/h3-6,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKKDLRJFWTQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1OCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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